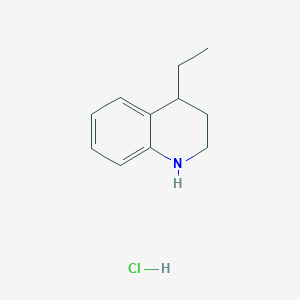

4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride

概要

説明

4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a derivative of 1,2,3,4-Tetrahydroquinoline, which is used as an antioxidant and corrosion inhibitor . It is also an active component in various dyes . This compound is a reagent used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .

Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines involves a simple one-pot economical preparation using 2-alkenyl substituted aniline, aromatic aldehydes, and ethyl cyanoacetate . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent waste .Molecular Structure Analysis

1,2,3,4-Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of 1,2,3,4-Tetrahydroquinoline .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline has garnered significant attention in recent years due to its role as a precursor for various alkaloids displaying multifarious biological activities . Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroquinoline derivatives are diverse, with applications in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .科学的研究の応用

Synthesis of Highly Substituted Tetrahydroquinolines

4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is used in the synthesis of highly substituted tetrahydroquinolines . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is reported . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes .

Key Structural Motif in Pharmaceutical Agents

The tetrahydroquinoline family, which includes 4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride, has a wide range of applications and is a key structural motif in pharmaceutical agents . Multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives .

Domino Reactions

4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is used in domino reactions, also known as tandem or cascade reactions . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .

Antioxidant Applications

1,2,3,4-Tetrahydroquinoline is used as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Corrosion Inhibitor

1,2,3,4-Tetrahydroquinoline is also used as a corrosion inhibitor . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of metals and alloys.

Active Component in Dyes

1,2,3,4-Tetrahydroquinoline is an active component in various dyes . Dyes are usually used in the textile industry for coloring fabrics.

Pharmacological Activities

Tetrahydroquinoline containing synthetic and natural analogs have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial, among others .

Drug Synthesis

Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis . The goal of this survey is to provide readers with a summary and critical evaluation of the domino strategy as it pertains to the synthesis of tetrahydroquinolines, 2,3-dihydro-4 (1H)-quinolinones and 4 (1H)-quinolinones .

作用機序

Target of Action

Tetrahydroquinoline derivatives, a family to which this compound belongs, are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .

Mode of Action

It’s worth noting that tetrahydroquinoline derivatives are known for their abundance in natural products and notable biological activity .

Biochemical Pathways

Tetrahydroquinoline derivatives are known to be involved in a variety of biochemical processes .

Result of Action

Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

将来の方向性

In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of 1,2,3,4-Tetrahydroquinoline, since they can act as precursors for various alkaloids displaying multifarious biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . The future of this field lies in the development of new and environmentally friendly methods for the synthesis of THIQ derivatives .

特性

IUPAC Name |

4-ethyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-9-7-8-12-11-6-4-3-5-10(9)11;/h3-6,9,12H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNOMUNJHUVNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-cyanobenzo[d]thiazole-2-carboxylate](/img/structure/B1460392.png)

![(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine](/img/structure/B1460395.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B1460399.png)

![1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1460400.png)